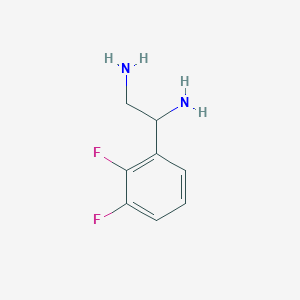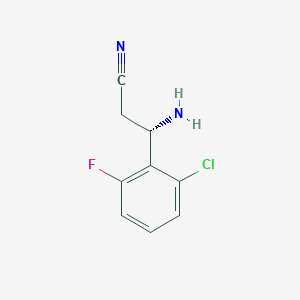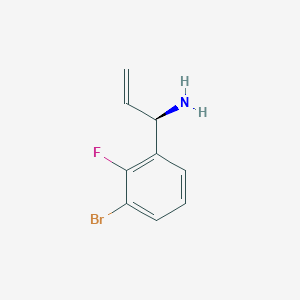
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a chemical compound with a complex structure that includes a bromophenyl group, a trifluoromethyl group, and an isothiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves multiple steps, starting with the preparation of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl and trifluoromethyl groups are then introduced through substitution reactions. The final step involves the addition of the methanol group to the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The isothiazole ring may participate in electron transfer processes, influencing the compound’s overall reactivity. These interactions can modulate biological pathways and lead to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-(4-Bromophenyl)-5-(methyl)isothiazol-4-YL)methanol: Similar structure but with a methyl group instead of trifluoromethyl.
(3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The presence of both the bromophenyl and trifluoromethyl groups in (3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique These groups contribute to its distinct chemical properties, such as increased reactivity and binding affinity
Propriétés
Formule moléculaire |
C11H7BrF3NOS |
|---|---|
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
[3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H7BrF3NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2 |
Clé InChI |
HZNJIYYQSHLRRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)
![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)

![Methyl (2S)-2,6-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})hexanoate](/img/structure/B13048829.png)


![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)






